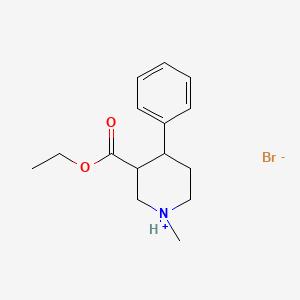

(-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide

Description

(-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide is a nipecotic acid derivative, a class of compounds structurally related to piperidine-3-carboxylic acid (nipecotic acid). Nipecotic acid derivatives are known for their pharmacological relevance, particularly as γ-aminobutyric acid (GABA) uptake inhibitors in the central nervous system (CNS). The hydrobromide salt form improves solubility and stability for pharmaceutical applications .

Properties

CAS No. |

57193-93-8 |

|---|---|

Molecular Formula |

C15H22BrNO2 |

Molecular Weight |

328.24 g/mol |

IUPAC Name |

ethyl 1-methyl-4-phenylpiperidin-1-ium-3-carboxylate;bromide |

InChI |

InChI=1S/C15H21NO2.BrH/c1-3-18-15(17)14-11-16(2)10-9-13(14)12-7-5-4-6-8-12;/h4-8,13-14H,3,9-11H2,1-2H3;1H |

InChI Key |

SOPKAMUVMLDCBE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C[NH+](CCC1C2=CC=CC=C2)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of esters, including (-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide, typically involves the reaction of carboxylic acids with alcohols in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Another method involves the reaction of acid chlorides with alcohols in the presence of a base .

Industrial Production Methods: Industrial production of esters often employs similar methods but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. For example, the use of acid chlorides and alcohols in the presence of a base is a common industrial method due to its efficiency .

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Esters can undergo hydrolysis to yield carboxylic acids and alcohols.

Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Substitution: Esters can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions:

Hydrolysis: Aqueous acid or base.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Hydrolysis: Carboxylic acids and alcohols.

Reduction: Primary alcohols.

Substitution: Varies based on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, (-)-cis-1-Methyl-4-phenylnipecotic acid ethyl ester hydrobromide can be used as a reagent in organic synthesis, particularly in the formation of other esters and related compounds .

Biology and Medicine:

Industry: In the industrial sector, esters are used in the production of fragrances, flavors, and solvents.

Mechanism of Action

The mechanism of action for esters generally involves their hydrolysis or interaction with other molecules through nucleophilic substitution. The specific molecular targets and pathways would depend on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural and functional analogs can be inferred from the

Structural Analogues in Hydrobromide Salts

(4-Methyl-2-bromomethyl-3-ethylpyrryl)(4'-methyl-2'-bromomethyl-3'-carboxyethylpyrrolenyl)methene Hydrobromide ():

- Structural Differences : This compound features a pyrrole ring system with bromomethyl and carboxyethyl substituents, unlike the piperidine backbone of the target compound. The presence of bromine enhances electrophilicity, which may influence reactivity in synthesis but could introduce toxicity concerns.

- Synthesis : Prepared via condensation reactions using succinic acid and brominated intermediates, differing from nipecotic acid derivatives, which typically involve esterification and stereoselective synthesis .

- Melting Point : Decomposes at 225°C, suggesting lower thermal stability compared to nipecotic acid esters, which generally have higher decomposition points due to their rigid piperidine structure .

Bis-(2-bromo-4-methyl-3-ethylpyrryl)methene Hydrobromide (): Functional Groups: Contains dual brominated pyrrole rings, contrasting with the phenyl-substituted piperidine in the target compound. Application: Used as an intermediate in porphyrin synthesis, whereas nipecotic acid derivatives are primarily explored for neuropharmacological applications.

Functional Analogues: Ethyl Esters

- Ethyl p-Toluenesulfonate ():

- Role : A sulfonate ester used as a reagent in pharmaceutical testing. Unlike the target compound, it lacks a nitrogen-containing heterocycle, rendering it pharmacologically inert.

- Stability : Requires ≥98% purity for analytical use, suggesting stringent quality control similar to hydrobromide salts in drug formulations .

Key Research Findings and Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.